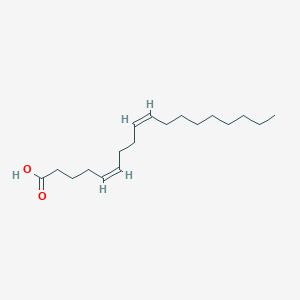

(5Z,9Z)-octadeca-5,9-dienoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(5Z,9Z)-octadeca-5,9-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20)/b10-9-,14-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJAXEWDHVOILU-KWUOUXIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CC/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Distribution of 5z,9z Octadeca 5,9 Dienoic Acid

(5Z,9Z)-octadeca-5,9-dienoic acid is a notable member of a class of fatty acids known as "demospongic acids." These are characterized by an unusual placement of double bonds, particularly the Δ5,9 unsaturation. While many common fatty acids have different arrangements, this specific pattern is a hallmark of certain marine organisms, especially sponges.

The distribution of (5Z,9Z)-octadeca-5,9-dienoic acid is not limited to a single species. It has been identified in the phospholipids (B1166683) of various marine sponges. For instance, research has revealed its presence in sponges such as Chondrosia remiformis and Myrmekioderma styx. researchgate.net The occurrence of fatty acids with the Δ5,9 structure extends to different chain lengths, from C16 to C29, indicating a conserved biosynthetic pathway in these organisms. researchgate.net Beyond sponges, this fatty acid has also been found in the Taxaceae family of plants, such as the European yew (Taxus baccata) and the Pacific yew (Taxus brevifolia), where it can comprise up to 1.2% of the total seed lipids. smolecule.com

Specific Examples: Chondrilla Nucula and Eunicea Succinea

Detailed investigations into the chemical composition of specific marine invertebrates have highlighted the presence of fatty acids with the characteristic Δ5,9 unsaturation.

The marine sponge Chondrilla nucula, a species found in benthic communities, has been a subject of such studies. wikipedia.org Research on this sponge led to the identification of 5,9-hexadecadienoic acid, a shorter-chain analogue of the C18 compound. nih.gov This discovery was significant as it represented the shortest fatty acid with the Δ5,9 unsaturation isolated from a marine sponge at the time. nih.gov While not the C18 acid itself, this finding underscores the prevalence of the Δ5,9 structural motif in the biochemical makeup of Chondrilla nucula.

In the case of the Caribbean gorgonian, or sea whip, Eunicea succinea, studies of its phospholipid fatty acid composition revealed a novel compound: (5Z,9Z)-14-methyl-5,9-pentadecadienoic acid. nih.govacs.org This fatty acid shares the same (5Z,9Z) double bond configuration but has a shorter carbon chain and a methyl group. The structural confirmation of this compound was achieved through mass spectrometry, NMR, and FTIR analysis. nih.govacs.org The presence of this related structure in Eunicea succinea points to a shared or similar enzymatic machinery responsible for producing these unusual fatty acids within different marine invertebrates.

Comparative Analysis of Natural Sources and Isomeric Forms

Stereoselective Synthesis Strategies

The creation of the 1Z,5Z-diene moiety is a significant challenge in organic synthesis. nih.gov While traditional methods like the Wittig reaction and olefin metathesis exist, they often lack the universality and stereochemical purity required for complex natural product synthesis. nih.govsciforum.net Advanced catalytic methods, particularly those involving organometallic intermediates, have emerged as more effective and versatile tools. nih.gov

A highly effective and stereoselective method for forming 1Z,5Z-diene systems involves the titanium-catalyzed cyclomagnesiation of 1,2-dienes (allenes). nih.gov This reaction, which utilizes a Grignard reagent and a titanocene (B72419) dichloride (Cp₂TiCl₂) catalyst, proceeds through the formation of a 2,5-dialkylidenemagnesacyclopentane intermediate. Subsequent hydrolysis or functionalization of this intermediate yields the desired diene with excellent stereocontrol. sciforum.net This strategy can be divided into homo- and cross-cyclomagnesiation reactions.

In a homo-cyclomagnesiation reaction, a single type of allene (B1206475) molecule is dimerized. This approach is particularly useful for the synthesis of symmetrical dienoic acids and their derivatives. A stereoselective method has been developed for synthesizing analogues of natural 5Z,9Z-dienoic acids starting from the Ti-catalyzed homo-cyclomagnesiation of the tetrahydropyran (B127337) (THP) ether of hepta-5,6-dien-1-ol. nih.govresearchgate.netbohrium.com This reaction, conducted in the presence of a Grignard reagent, produces a symmetrical magnesacyclopentane which, after subsequent oxidation, yields key symmetrical precursors like (5Z,9Z)-1,14-tetradeca-5,9-dienedioic acid and (5Z,9Z)-1,14-tetradeca-5,9-dienediol. nih.govresearchgate.netbohrium.com These symmetrical C14 building blocks can then be used in further esterification reactions to create a variety of synthetic analogues. nih.govbohrium.com

The general scheme for this process involves the reaction of the protected allene with ethylmagnesium bromide (EtMgBr), magnesium metal, and a catalytic amount of Cp₂TiCl₂ in diethyl ether. nih.gov The resulting organomagnesium compound is then hydrolyzed and oxidized (e.g., using Jones reagent) to afford the target dicarboxylic acid. nih.gov This method has been successfully applied to produce hybrid molecules containing a (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid fragment linked to other biologically active structures, such as oleanolic acid. bohrium.comnih.gov

For the synthesis of unsymmetrical dienoic acids, such as the titular (5Z,9Z)-octadeca-5,9-dienoic acid, a more versatile strategy is required. The intermolecular catalytic cross-cyclomagnesiation of two different 1,2-dienes provides a powerful solution. nih.gov This approach allows for the coupling of terminal aliphatic allenes with oxygenated allenes using a Grignard reagent and the Cp₂TiCl₂ catalyst. nih.govnih.gov The reaction demonstrates high regioselectivity and stereoselectivity, leading to the formation of unsymmetrical functionally substituted 1Z,5Z-dienes in high yields (61-67%) and with excellent stereochemical purity (>98%). nih.gov

| Method | Reactants | Catalyst/Reagents | Key Intermediate | Product Type | Yield/Selectivity | Reference |

| Homo-cyclomagnesiation | Single protected allene (e.g., THP ether of hepta-5,6-dien-1-ol) | Cp₂TiCl₂, EtMgBr, Mg | Symmetrical magnesacyclopentane | Symmetrical diols/diacids | High | nih.gov, bohrium.com |

| Cross-cyclomagnesiation | Aliphatic 1,2-diene + Oxygenated 1,2-diene | Cp₂TiCl₂, EtMgBr, Mg | Unsymmetrical magnesacyclopentane | Unsymmetrical dienoic acids | 61-67% Yield, >98% Selectivity | nih.gov, nih.gov |

Alternative strategies to titanium-catalyzed reactions often involve the sequential construction of the carbon skeleton followed by the stereoselective formation of the double bonds.

A robust strategy for preparing cis,cis dimethylene-interrupted double bonds involves building a diyne precursor, which is then stereoselectively reduced. nih.gov The first total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, an analogue of taxoleic acid, successfully employed this approach. nih.gov

The key steps are:

Double-Alkyne Bromide Coupling: The synthesis begins with a commercially available starting material like 1,5-hexadiyne. This diyne undergoes a double coupling reaction with appropriate alkyl bromides to construct the full carbon backbone of the target fatty acid, in this case creating an octadeca-5,9-diynedioic acid derivative. nih.gov

Stereoselective Hydrogenation: The crucial step for establishing the (Z,Z) stereochemistry is the hydrogenation of the alkyne groups. Using a Lindlar catalyst (a poisoned palladium catalyst) ensures a syn-addition of hydrogen across the triple bonds, leading exclusively to the formation of cis-double bonds with what is reported as 100% stereochemical purity. nih.gov

This sequence provides a reliable pathway to the desired (Z,Z)-diene system, which can then be further modified. In the synthesis of the 2-methoxy analogue, the resulting (5Z,9Z)-dienoic acid was converted to an aldehyde, followed by steps to introduce the α-hydroxy and finally the α-methoxy group. nih.gov

Chemoselective hydroboration to functionalize one end of a starting molecule.

Corey-Fuchs alkynylation to introduce a terminal alkyne.

A Z-selective Lindlar reduction to form a cis-double bond from an alkyne precursor.

TPAP (Tetrapropylammonium perruthenate)-catalyzed oxidation of a primary alcohol directly to a carboxylic acid.

Arndt-Eistert homologation to extend the carbon chain by one methylene (B1212753) group. researchgate.net

Multi-step Organic Synthesis Sequences

Chemical Derivatization and Analogue Development

To explore the structure-activity relationships and enhance the biological properties of (5Z,9Z)-octadeca-5,9-dienoic acid, researchers have focused on the synthesis of various derivatives and analogues. This often involves the conjugation of the fatty acid with other biologically active molecules.

Hybrid Molecule Synthesis

The creation of hybrid molecules, where the (5Z,9Z)-dienoic acid moiety is linked to another pharmacophore, is a promising strategy for developing new therapeutic agents. mdpi.commdpi.com This approach aims to combine the biological activities of both parent molecules or to modulate the properties of the dienoic acid.

A significant area of research has been the synthesis of hybrid molecules combining (5Z,9Z)-dienoic acids with pentacyclic triterpenoids like oleanolic acid and the bile acid, lithocholic acid. bohrium.commdpi.commdpi.comnih.govresearchgate.net

Oleanolic Acid Conjugates: Synthetic analogues of natural (5Z,9Z)-diene acids have been prepared as hybrid molecules containing an oleanolic acid fragment. bohrium.commdpi.commdpi.comresearchgate.net In these conjugates, the oleanolic acid moiety is often linked to the dienoic acid through an ester or amide bond. mdpi.comresearchgate.net For example, a series of hybrids were synthesized where an oleanolic acid fragment was connected via an amide bond to various amines and through an ester bond to (5Z,9Z)-tetradeca-5,9-dienedioic acid. bohrium.commdpi.comresearchgate.net

Lithocholic Acid Conjugates: Hybrid molecules have also been synthesized based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid. nih.gov These molecules are often connected by spacers of varying lengths, such as ethylene (B1197577) glycol or diaminoalkane units, to optimize their biological activity. nih.gov

Table 1: Examples of Pentacyclic Triterpenoid (B12794562) Conjugates of (5Z,9Z)-Dienoic Acid Analogues

| (5Z,9Z)-Dienoic Acid Analogue | Conjugated Triterpenoid | Linker/Bond Type | Reference |

| (5Z,9Z)-tetradeca-5,9-dienedioic acid | Oleanolic acid | Amide and Ester | bohrium.commdpi.comresearchgate.net |

| (5Z,9Z)-tetradeca-5,9-dienedioic acid | Lithocholic acid | Ethylene glycol/Diaminoalkane spacers | nih.gov |

Linkage with Polyether Glycols and Diaminoalkanes

The modification of (5Z,9Z)-dienoic acids through linkage with polyether glycols and amines has led to the development of new hybrid molecules. A key strategy involves the esterification of dicarboxylic (5Z,9Z)-dienoic acids with various alcohols or the formation of amide bonds with amines.

One notable approach is the stereoselective synthesis of polyether macrodiolides. This process starts with (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid, which is synthesized using a Ti-catalyzed homo-cyclomagnesiation of 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. researchgate.net This dicarboxylic acid is then subjected to intermolecular esterification with polyether acetylenic alcohols in the presence of carbodiimides to create monoesters and symmetric diesters. researchgate.net Intramolecular oxidative coupling of the terminal triple bonds in these diesters yields polyether macrodiolides that contain both 1Z,5Z-diene and 1,3-diyne fragments. researchgate.net

Similarly, hybrid molecules have been created by linking (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid to various hetero- and carbocyclic amines via an amide bond. nih.govmdpi.com This method has been effectively used to create hybrid molecules containing fragments of oleanolic acid, demonstrating a versatile strategy for combining the properties of (5Z,9Z)-dienoic acids with other bioactive scaffolds. nih.govmdpi.com

Curcumin (B1669340) Derivatives

Hybrid molecules combining (5Z,9Z)-dienoic acids and derivatives of curcumin have been synthesized, yielding novel compounds with potential applications. mdpi.combohrium.com Efficient synthetic methods have been developed to produce these hybrid compounds based on monocarbonyl derivatives of curcumin and (5Z,9Z)-icosa-5,9-dienoic acid, achieving yields between 58% and 67%. mdpi.combohrium.comsciforum.net

The synthesis of the key monomer, (5Z,9Z)-icosa-5,9-dienoic acid, is achieved through a stereoselective cross-cyclomagnesiation reaction. mdpi.com This reaction involves aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2. mdpi.combohrium.com For instance, the reaction of 1,2-tridecadiene and 2-(5,6-heptadien-1-yloxy)tetrahydropyran with EtMgBr in the presence of a Cp2TiCl2 catalyst, followed by acid hydrolysis, yields the precursor for the dienoic acid. mdpi.com These curcumin-dienoic acid conjugates are being explored as synthetic precursors for further development. mdpi.com

Table 1: Synthesis of (5Z,9Z)-Dienoic Acid-Curcumin Hybrids

| Key Monomer | Curcumin Derivative | Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| (5Z,9Z)-icosa-5,9-dienoic acid | Monocarbonyl derivatives of curcumin | Cp2TiCl2 | 58-66% | mdpi.comsciforum.net |

Methoxy-Substituted Analogues

A critical aspect of the synthesis is the stereoselective formation of the cis,cis dimethylene-interrupted double bonds. nih.govnih.gov The preferred strategy is a double-alkyne bromide coupling reaction of 1,5-hexadiyne, followed by hydrogenation under Lindlar conditions, which ensures 100% cis stereochemistry for both double bonds. nih.govnih.gov

The introduction of the α-methoxy group is achieved through a sequence of reactions starting from (4Z,8Z)-heptadecadienal. nih.govnih.gov The key steps are:

Cyanohydrination : The aldehyde is treated with trimethylsilyl (B98337) cyanide in a Mukaiyama reaction to afford (5Z,9Z)-(±)-2-trimethylsilyloxy-5,9-octadecadienonitrile. nih.gov

Hydrolysis : Acid hydrolysis of the nitrile converts it to (5Z,9Z)-(±)-2-hydroxy-5,9-octadecadienoic acid. nih.gov

Methylation : Selective methylation of the hydroxyl group is accomplished using sodium hydride and methyl iodide in tetrahydrofuran (B95107) to yield the final product, (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid. nih.govnih.gov

Macrocyclic Derivatives (e.g., Macrodiolides, Methanofullerenes)

The synthesis of macrocyclic derivatives of (5Z,9Z)-dienoic acids has yielded a diverse range of complex molecules, including macrodiolides and methanofullerenes.

Macrodiolides: Stereoselective methods have been developed for synthesizing macrodiolides by esterifying (5Z,9Z)-1,14-tetradeca-5,9-dienedioic acid and its corresponding diol with various aliphatic and aromatic alcohols and carboxylic acids. nih.gov The dienedioic acid and dienediol precursors are themselves synthesized via a Ti-catalyzed homo-cyclomagnesiation of the tetrahydropyran ether of hepta-5,6-dien-1-ol. nih.gov

A powerful method for creating tetraenoic macrodiolides is the direct intermolecular cyclocondensation of a dienedioic acid with a diene diol. mdpi.comsciforum.netsciforum.net For example, new macrocyclic compounds have been synthesized from 1,14-tetradeca-5Z,9Z-dienoic acid and various α,ω-alka-nZ,(n+4)Z-dienediols. mdpi.comsciforum.netsciforum.net This reaction proceeds with good yields (67-76%) in the presence of a hafnium(IV) triflate catalyst. mdpi.comsciforum.netsciforum.net Similarly, polyether aromatic macrodiolides containing phenyl and naphthyl rings have been synthesized via Hf-catalyzed intermolecular cyclocondensation of 1,14-tetradeca-5Z,9Z-dienedioic acid with aromatic diols, with yields ranging from 64-75%. mdpi.com

Methanofullerenes: Hybrid methanofullerenes have been synthesized by linking 5Z,9Z-dienoic acids with fullerene C60. bohrium.com This synthesis proceeds under Bingel-Hirsch conditions, utilizing acetylene (B1199291) and triazole esters of malonic acid that contain the 5Z,9Z-dienoic acid moiety. bohrium.com

Table 2: Synthesis of Macrocyclic Derivatives

| Derivative Type | Precursors | Catalyst/Method | Yield | Reference |

|---|---|---|---|---|

| Tetraenoic Macrodiolides | 1,14-tetradeca-5Z,9Z-dienoic acid, α,ω-alka-nZ,(n+4)Z-dienediols | Hf(IV) triflate | 67-76% | mdpi.comsciforum.netsciforum.net |

| Polyether Aromatic Macrodiolides | 1,14-tetradeca-5Z,9Z-dienedioic acid, Aromatic diols | Hf(IV) triflate | 64-75% | mdpi.com |

Phospholipid Analogues incorporating (5Z,9Z)-dienoic acids

Synthetic methodologies have been established for incorporating (5Z,9Z)-dienoic acid chains into phospholipids (B1166683). nih.gov Specifically, the synthesis of phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylserines (PS) containing two acyl chains of (5Z,9Z)-5,9-hexacosadienoic acid has been described. nih.gov

The synthesis of these phospholipid analogues involves several key procedures:

Phosphatidylcholines (PC): Natural lecithins are deacylated and then re-acylated with the anhydride (B1165640) of the desired fatty acid, (5Z,9Z)-5,9-hexacosadienoic acid. nih.gov

Mixed-Acid PCs: To create phospholipids with different fatty acids at the sn-1 and sn-2 positions, a diacyl product is treated with phospholipase A2 to produce a lyso-PC. nih.gov Subsequent acylation of the secondary hydroxyl group yields the mixed-acid PC. nih.gov

Phosphatidylethanolamines (PE) and Phosphatidylserines (PS): These are prepared from the corresponding PCs through enzymatic transphosphatidylation, a reaction catalyzed by phospholipase D. nih.gov

The structures of these synthetic phospholipids are confirmed using spectroscopic methods, including 1H-NMR and mass spectrometry. nih.gov

Biological Activities and Molecular Mechanisms of 5z,9z Octadeca 5,9 Dienoic Acid and Its Analogues

Inhibition of DNA Topoisomerases

(5Z,9Z)-octadeca-5,9-dienoic acid and its analogues have emerged as a class of molecules capable of targeting DNA topoisomerases, enzymes crucial for resolving DNA topological problems during various cellular processes.

Targeting Human Topoisomerase I and II

Research has shown that synthetic analogues of natural 5Z,9Z-dienoic acids are effective inhibitors of human topoisomerase I (hTop1). nih.gov One such analogue, (5Z,9Z)-11-phenylundeca-5,9-dienoic acid, has demonstrated high inhibitory activity against both human topoisomerase I (hTop1) and IIα (hTop2α). nih.gov Another compound, (5Z,9Z)-5,9-eicosadienoic acid, also exhibits significant activity as a human topoisomerase I inhibitor at concentrations above 0.1 μM. nih.gov The unique 5Z,9Z-diene system within these molecules is believed to be responsible for a reversible inhibition mechanism, which distinguishes them from "topoisomerase poisons" like camptothecin. nih.gov This characteristic may offer a reduced toxic impact on healthy tissues. nih.gov

Novel hybrid molecules, created by combining (5Z,9Z)-tetradeca-5,9-dienoic acid with steroids, have also been synthesized and show exceptionally high in vitro inhibitory activity against human topoisomerase I, in some cases 2–4 times higher than that of camptothecin. researchgate.net These findings underscore the potential of the 5Z,9Z-diene pharmacophore in the development of new anticancer agents that target topoisomerases. nih.gov

Mechanistic Insights into Enzyme-Substrate Interactions

The mechanism by which these dienoic acids inhibit topoisomerases is thought to involve multiple interactions. It is presumed that their impact could include stabilizing the covalent complex formed between DNA and topoisomerase I. technologynetworks.com An alternative or concurrent mechanism may be the competition between the dienoic acids and the enzyme for binding sites on the DNA molecule. technologynetworks.com The interaction of the carboxylate group of these unsaturated fatty acids with specific sites on Topo I is believed to form a stable complex, which in turn prevents the enzyme's catalytic center from attacking the DNA phosphate (B84403) backbone. researchgate.net

Molecular Docking Studies and In Silico Analysis

Molecular docking simulations have provided further insights into the inhibitory action of these compounds. For instance, the docking of 11-phenylundeca-5Z,9Z-dienoic acid into the active site of topoisomerase I revealed that its lipophilic moiety establishes favorable hydrophobic contacts with the amino acid residue Arg364. technologynetworks.com This is similar to the interaction observed with (5Z,9Z)-5,9-eicosadienoic acid. technologynetworks.com

The introduction of a phenyl group in the analogue 11-phenylundeca-5Z,9Z-dienoic acid allows for a π-π stacking interaction with the aromatic structure of adenine (B156593) in the DNA, a key stabilizing force in the DNA helix. technologynetworks.com In silico studies of steroid derivatives of (5Z,9Z)-tetradeca-5,9-dienoic acid have also been used to hypothesize a probable mechanism of topoisomerase I inhibition. researchgate.net These computational approaches are valuable tools in understanding the structure-activity relationship and in the design of more potent inhibitors. nih.gov

Cellular Apoptosis Induction and Pathways

A significant aspect of the anticancer potential of (5Z,9Z)-octadeca-5,9-dienoic acid and its analogues is their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.

Induction in Hematological Malignancy Cell Lines (Jurkat, K562, U937, HL60, HeLa)

Synthetic analogues of 5Z,9Z-dienoic acids have been tested for their cytotoxic activity in vitro against several cancer cell lines. nih.gov Studies have demonstrated that these compounds can induce apoptosis in hematological malignancy cell lines such as Jurkat, K562, U937, and HL-60. nih.govresearchgate.net For example, hybrid molecules of (5Z,9Z)-tetradeca-5,9-dienoic acid and steroids have been shown to be efficient apoptosis inducers in Jurkat, K562, and U937 cells. researchgate.net Similarly, a hybrid molecule of oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid exhibited high cytotoxic activity against Jurkat, K562, U937, and HL60 tumor cells and was identified as an inducer of apoptosis. researchgate.net The cytotoxic effects have also been observed in HeLa cells. researchgate.net

The table below summarizes the cytotoxic activity of a representative hybrid molecule against various cell lines.

| Cell Line | Compound | IC50 (µM/L) |

| Jurkat | Hybrid molecule 9a | 4.5 |

| K562 | Hybrid molecule 9a | 3.1 |

| U937 | Hybrid molecule 9a | 2.8 |

| HEK293 | Hybrid molecule 9a | 26.17 |

Data sourced from a study on hybrid molecules based on oleanolic acid and 5Z,9Z-diene fragments. nih.gov

Mitochondrial Pathway Activation

The induction of apoptosis by these compounds appears to involve the mitochondrial pathway. nih.gov This pathway is a major mechanism of programmed cell death. The tumor suppressor protein p53 can trigger the expression of several pro-apoptotic proteins, including Bax, Bad, and Bak. These proteins can overcome the protective effect of Bcl-2, leading to their binding to the mitochondrial membrane. This interaction results in mitochondrial damage and subsequently, cellular apoptosis. nih.gov Research has indicated that the apoptosis induced by these compounds involves the activation of caspase-9, a key initiator caspase in the mitochondrial-mediated pathway. nih.gov Caspase-3, a principal executioner caspase, is then activated, leading to the dismantling of the cell. nih.gov

Cytochrome C Release

The intrinsic pathway of apoptosis is a critical process for programmed cell death, where the release of cytochrome c from the mitochondria into the cytosol is a pivotal event. This translocation activates a cascade of caspases, leading to cellular demise. For (5Z,9Z)-dienoic acids and their analogues, the induction of apoptosis is a key mechanism of their antitumor activity.

While direct studies on (5Z,9Z)-octadeca-5,9-dienoic acid are limited, research on its analogues provides insight into this process. Synthetic hybrid molecules incorporating a (5Z,9Z)-diene fragment have been shown to be potent inducers of apoptosis. This apoptotic induction is often linked to the mitochondrial pathway. For instance, hybrid molecules based on lithocholic acid can trigger the release of cytochrome c into the cytoplasm, thereby initiating mitochondrial-driven apoptosis. The process involves the detachment of cytochrome c from the inner mitochondrial membrane, often following events like lipid peroxidation, and its subsequent extrusion through pores in the outer membrane. The release of cytochrome c occurs upstream of the activation of certain caspases and can happen independently of mitochondrial transmembrane depolarization.

Impact on Cell Cycle Progression

Cell Cycle Modulation in Neoplastic Cells

(5Z,9Z)-octadeca-5,9-dienoic acid analogues have demonstrated a significant ability to modulate the cell cycle in various cancer cell lines. Synthetic hybrid molecules containing a (5Z,9Z)-diene fragment have been shown to cause cell cycle arrest in tumor cells. For example, a hybrid molecule synthesized from oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid was found to arrest the cell cycle and lead to an accumulation of the cell population in the G0 phase.

Studies on a range of synthetic analogues have confirmed their suppressive effects on all phases of the cell cycle in Jurkat cells. The ability of these compounds to interfere with cell cycle progression is a cornerstone of their cytotoxic properties against cancer cells. This modulation is often linked to the inhibition of key enzymes like topoisomerase I, which is crucial for relieving DNA torsional stress during replication and transcription.

Phase-Specific Effects

The modulation of the cell cycle by these compounds can be phase-specific. Research has shown that a hybrid molecule of oleanolic acid and a (5Z,9Z)-diene fragment can cause an arrest of the cell cycle, specifically leading to an accumulation of cells in the G0 population.

In a comparative analysis, a specific ionic compound analogue (designated 9a) was found to be highly effective in altering the cell cycle of Jurkat cells. It significantly reduced the cell population in the G1 phase from a control value of 61.53% down to 40.70%. Concurrently, this same compound resulted in the highest percentage of cells accumulating in the pre-G0 phase, an indicator of apoptosis.

Broader Biological Spectrum (Academic Context)

Antitumor Potency in Vitro

Analogues of (5Z,9Z)-octadeca-5,9-dienoic acid have shown considerable cytotoxic activity against a variety of human cancer cell lines in laboratory settings. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Immunomodulatory Effects (Specific to Hybrid Compounds)

Hybrid molecules incorporating (5Z,9Z)-octadeca-5,9-dienoic acid and its analogues with other biologically active compounds have been synthesized to explore potential synergistic or enhanced therapeutic effects, including immunomodulation. These hybrid compounds are designed to combine the distinct properties of each moiety, aiming for improved efficacy.

Hybrid Compounds with Oleanolic Acid:

Researchers have synthesized hybrid molecules that combine a (5Z,9Z)-dienoic acid fragment with oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) known for its anti-inflammatory and immunomodulatory properties. mdpi.commdpi.com The rationale for creating these hybrids is the hypothesis that the combination will result in compounds with significant cytotoxicity against tumor cell lines and the ability to modulate key cellular processes. mdpi.commdpi.com

Studies on hybrid molecules of (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid and oleanolic acid have shown pronounced cytotoxic effects on various leukemia cell lines, including Jurkat (T-lymphocyte), K562, and U937 cells. mdpi.commdpi.comnih.gov These hybrids have been observed to be potent inducers of apoptosis (programmed cell death) in these cancer cells. mdpi.comnih.gov The immunomodulatory potential of these hybrids is thought to stem from the properties of the oleanolic acid component, which can inhibit inflammatory processes. mdpi.com While the primary focus of the available research has been on the anticancer effects, the induction of apoptosis in immune-derived cancer cell lines is a significant immunomodulatory activity.

Hybrid Compounds with Curcuminoids:

Hybrid molecules have also been developed by combining (5Z,9Z)-icosa-5,9-dienoic acid with monocarbonyl derivatives of curcumin (B1669340). mdpi.com Curcumin, the active component of turmeric, is well-documented for its broad anti-inflammatory and immunomodulatory activities. nih.govnih.gov It can modulate the function of various immune cells, including T-cells, B-cells, macrophages, and dendritic cells, and affect the production of cytokines. nih.govnih.gov

The synthesis of these hybrid compounds is driven by the aim of creating new precursors for drugs, particularly with antitumor activity. mdpi.com The (5Z,9Z)-dienoic acid moiety contributes its own biological activities, such as antitumor and antimicrobial effects. mdpi.com While the specific immunomodulatory effects of these particular hybrid molecules are still under investigation, the known properties of curcumin suggest that these hybrids are promising candidates for modulating immune responses.

Table of Hybrid Compounds and their Observed Biological Effects

| Hybrid Compound Moiety 1 | Hybrid Compound Moiety 2 | Observed Biological Effects in Hybrid | Reference |

| (5Z,9Z)-tetradeca-5,9-dienedicarboxylic acid | Oleanolic acid | High cytotoxic activity against Jurkat, K562, U937 cell lines; Induction of apoptosis. | mdpi.commdpi.comnih.gov |

| (5Z,9Z)-icosa-5,9-dienoic acid | Monocarbonyl derivatives of curcumin | Synthesized as potential precursors for drugs with antitumor activity. | mdpi.com |

Modulation of Intracellular Signaling Pathways (e.g., CREB, JNK, NFkB, p38, ERK1/2, Akt, p70S6K, STAT3, STAT5 tyrosine kinases)

(5Z,9Z)-octadeca-5,9-dienoic acid and its analogues can exert their biological effects by modulating various intracellular signaling pathways that are crucial for cell proliferation, apoptosis, and inflammation.

Research on trienoic acids containing a 1Z,5Z,9Z-triene moiety, which are structurally related to (5Z,9Z)-octadeca-5,9-dienoic acid, has involved the study of their impact on a wide range of signaling pathways. A multiplex assay was utilized to investigate the activation and inhibition of key signaling proteins, including CREB, JNK, NF-κB, p38, ERK1/2, Akt, p70S6K, STAT3, and STAT5 tyrosine kinases in Jurkat tumor cells. While the study confirmed that these pathways were examined, the detailed quantitative results of the multiplex assay for each specific kinase are not fully available in the published literature.

However, research on analogues provides insight into the potential mechanisms. For instance, the compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) , an analogue, has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced nuclear localization of NF-κB and suppressing the activation of the MAPK pathway in murine macrophages. mdpi.com

Furthermore, hybrid molecules of (5Z,9Z)-dienoic acids have been shown to influence signaling pathways. A hybrid molecule containing a (5Z,9Z)-diene fragment and oleanolic acid was found to induce apoptosis in Jurkat cells through the activation of JNK kinase .

The table below summarizes the reported modulation of specific intracellular signaling pathways by (5Z,9Z)-octadeca-5,9-dienoic acid analogues.

Table of (5Z,9Z)-octadeca-5,9-dienoic Acid Analogues and their Effects on Intracellular Signaling Pathways

| Compound/Analogue | Cell Line | Signaling Pathway | Effect | Reference |

| Trienoic acids with 1Z,5Z,9Z-triene moiety | Jurkat | CREB, JNK, NF-κB, p38, ERK1/2, Akt, p70S6K, STAT3, STAT5 | Studied via multiplex assay (specific outcomes not detailed in source) | |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Murine Macrophages | NF-κB | Inhibition of nuclear localization | mdpi.com |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Murine Macrophages | MAPK | Inhibition of activation | mdpi.com |

| Hybrid of (5Z,9Z)-diene acid and oleanolic acid | Jurkat | JNK | Activation |

Biosynthetic Pathways and Metabolic Transformations

De Novo Biosynthesis of Unsaturated Fatty Acids

The creation of unsaturated fatty acids from simple precursors is a complex process that relies on the interplay of several key enzyme families. This de novo synthesis provides the essential building blocks for various cellular structures and signaling molecules.

The synthesis of unsaturated fatty acids begins with the production of saturated fatty acids. The enzyme complex known as fatty acid synthase (FAS) is responsible for producing the 16-carbon saturated fatty acid, palmitate (16:0). researchgate.netnih.gov From this precursor, a series of modifications occur.

Fatty Acid Desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. wikipedia.org A key enzyme in this class is Stearoyl-CoA desaturase (SCD), also known as Delta(9)-desaturase. nih.gov This enzyme is often the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs). nih.gov It acts on saturated fatty acyl-CoAs, such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), introducing a double bond at the ninth carbon atom from the carboxyl end to produce palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. nih.gov

Fatty Acid Elongases work in concert with desaturases to build longer fatty acid chains. nih.govcsic.es These enzymes catalyze the addition of two-carbon units, derived from malonyl-CoA, to the growing fatty acid chain. nih.gov For instance, to produce the C18 MUFA oleate (B1233923) from glucose, palmitate (C16) must first be elongated to stearate (B1226849) (C18) by an elongase before desaturation by SCD. nih.gov The synthesis of polyunsaturated fatty acids (PUFAs) involves successive and coordinated actions of both elongase and desaturase enzymes. wikipedia.orgcsic.es While many animals can synthesize some PUFAs, the initial precursors like linoleic acid and alpha-linolenic acid are often essential dietary components. However, numerous aquatic invertebrates possess the complete enzymatic toolkit, including "methyl-end desaturases," to create PUFAs de novo. researchgate.netnih.gov

| Enzyme Family | Function | Example Enzyme | Substrate(s) | Product(s) |

| Desaturases | Introduces double bonds into fatty acid chains. wikipedia.org | Delta(9)-desaturase (SCD) | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1n-9) |

| Elongases | Extends the carbon chain of fatty acids by two carbons. nih.govnih.gov | ELOVL6 | Palmitoyl-CoA (16:0) | Stearoyl-CoA (18:0) |

While mitochondria are the primary site for the beta-oxidation of most fatty acids to generate ATP, peroxisomes play a crucial and distinct role in lipid metabolism. mdpi.comresearchgate.net Peroxisomal β-oxidation is responsible for the breakdown of specific types of fatty acids that are poor substrates for the mitochondrial system. researchgate.net These include very-long-chain fatty acids (VLCFAs, containing 20 or more carbons), certain PUFAs, dicarboxylic acids, and prostaglandins. researchgate.netencyclopedia.pubnih.gov

Unlike mitochondrial oxidation, which can break down fatty acids completely to acetyl-CoA, peroxisomal β-oxidation only shortens the carbon chains. researchgate.net The resulting shortened acyl-CoAs and acetyl-CoA are then transported to the mitochondria for complete oxidation. mdpi.comresearchgate.net For unsaturated fatty acids, peroxisomes contain auxiliary enzymes, such as 2,4-dienoyl-CoA reductase, which are necessary to process the double bonds that would otherwise halt the oxidation process. nih.govresearchgate.net This pathway is essential for maintaining lipid homeostasis; a defect in peroxisomal β-oxidation can lead to the accumulation of VLCFAs and impact the synthesis of critical PUFAs like docosahexaenoic acid (DHA). mdpi.com

The elongation of fatty acids beyond the C16 chain produced by FAS is carried out by a dedicated system of enzymes located in the endoplasmic reticulum. nih.gov The key enzymes in this process are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. nih.govspringermedizin.de Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting specific preferences for the chain length and degree of saturation of their fatty acyl-CoA substrates. nih.govspringermedizin.de

The ELOVL enzymes catalyze the first and rate-limiting step in the four-step elongation cycle: the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. nih.govbiorxiv.org This product is then sequentially reduced, dehydrated, and reduced again by other enzymes in the endoplasmic reticulum to yield a fatty acyl-CoA that is two carbons longer than the original substrate. nih.govresearchgate.net For example, ELOVL6 is primarily involved in elongating C12-C16 saturated and monounsaturated fatty acids, while ELOVL2 and ELOVL5 are more active towards polyunsaturated fatty acids. nih.govspringermedizin.de This system is fundamental for producing the diverse range of VLCFAs required for synthesizing essential lipids like ceramides (B1148491) and sphingolipids, which are critical for functions in the skin, retina, and myelin sheaths of nerves. nih.govnih.gov

Proposed Biosynthetic Routes for (5Z,9Z)-Dienes in Organisms

(5Z,9Z)-octadeca-5,9-dienoic acid has been identified in organisms such as the European yew (Taxus baccata) and certain marine sponges. nih.govresearchgate.net While the precise biosynthetic pathway for this specific dienoic acid within these organisms is not fully detailed in the literature, its structure provides clues. The cis,cis di-methylene-interrupted double bond pattern (a double bond, a single bond, a methylene (B1212753) group, a single bond, and another double bond) is a common motif in fatty acids synthesized through the coordinated action of desaturases and elongases.

Chemical synthesis strategies often provide insight into plausible biological mechanisms. The total synthesis of (5Z,9Z)-octadeca-5,9-dienoic acid and its analogs has been achieved, frequently employing methods that create the two cis double bonds with high stereochemical purity. researchgate.netnih.gov One successful strategy involves the coupling of alkyne-containing precursors followed by a stereoselective hydrogenation using a Lindlar catalyst, which ensures the formation of cis (Z) double bonds. researchgate.netnih.gov

In a biological context, it is proposed that such a structure arises from a series of desaturation and elongation steps starting from a common fatty acid precursor like oleic acid (18:1 n-9). A hypothetical route could involve a Δ5-desaturase acting on oleic acid, or a combination of elongation and desaturation steps on a shorter precursor. The synthesis of similar (5Z,9Z)-dienoic acids has been shown to be achievable through novel catalytic methods, highlighting the chemical feasibility of forming this specific bond arrangement. researchgate.netnih.govresearchgate.net

Metabolic Fate and Derivatization (e.g., Lipoxygenase-dependent metabolism)

Once formed, polyunsaturated fatty acids like (5Z,9Z)-octadeca-5,9-dienoic acid can undergo further metabolic transformations. The double bonds are reactive sites, particularly susceptible to oxidation. smolecule.com One of the most significant metabolic pathways for PUFAs involves the action of lipoxygenase (LOX) enzymes. nih.gov

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a (1Z,4Z)-pentadiene system. nih.gov This reaction introduces a hydroperoxy group, converting the fatty acid into a fatty acid hydroperoxide (HPO). nih.gov These HPOs are often unstable and serve as key intermediates in the biosynthesis of a wide array of biologically active signaling molecules known as oxylipins. nih.gov

In plants, for example, the LOX pathway is central to the production of jasmonic acid and other metabolites involved in defense against pathogens and responses to stress. nih.gov In animals, LOX products, such as hydroxyeicosatetraenoic acids (HETEs) and leukotrienes derived from arachidonic acid, are potent mediators of inflammation and immune responses. nih.gov Given its structure, (5Z,9Z)-octadeca-5,9-dienoic acid is a potential substrate for LOX enzymes, which would lead to its conversion into various hydroperoxy and hydroxy derivatives, thereby implicating it in cellular signaling pathways.

Structure Activity Relationship Sar Studies of 5z,9z Octadeca 5,9 Dienoic Acid and Analogues

Influence of Diene Fragment Position and Stereochemistry on Bioactivity

The position and geometry of the double bonds within the fatty acid chain are critical determinants of biological efficacy, particularly for activities such as the inhibition of human topoisomerase I. researchgate.netmdpi.com The specific (5Z,9Z) configuration, which corresponds to a 1,5-diene system, is a recurring motif in naturally occurring and synthetic fatty acids exhibiting significant cytotoxic and enzyme-inhibitory properties. mdpi.commdpi.com

Studies involving the synthesis of stereoisomers have provided direct insight into the importance of the cis (Z) configuration. For instance, the synthesis of (5Z,9Z)-5,9-hexacosadienoic acid and its corresponding (5Z,9E) stereoisomer allowed for a comparison of their biological effects. researchgate.net The natural (Z,Z) configuration is generally associated with higher potency. This suggests that the specific spatial arrangement of the alkyl chains dictated by the two cis-double bonds is crucial for optimal interaction with the biological target, likely by inducing a specific bend or conformation in the molecule that fits precisely into an enzyme's active site. researchgate.netmdpi.com The disruption of this geometry, by introducing a trans (E) double bond, can lead to a significant reduction in activity.

Impact of Chain Length and Substituents on Biological Potency

Research has explored a range of chain lengths, from C14 to C29 analogues. researchgate.netmdpi.com For example, (5Z,9Z)-5,9-eicosadienoic acid (a C20 analogue) has been identified as a highly potent inhibitor of human topoisomerase I. researchgate.net The synthesis of longer-chain analogues, such as (5Z,9Z)-24-methylpentacosa-5,9-dienoic acid (a C25 backbone), found in marine sponges, demonstrates that nature utilizes extended chains to modulate activity. researchgate.net

Role of Hybrid Structures in Modulating Activity

A promising strategy to enhance the therapeutic potential of (5Z,9Z)-dienoic acids is the creation of hybrid molecules. mdpi.comresearchgate.net This approach involves covalently linking the dienoic acid fragment to another pharmacologically active molecule, such as a steroid or a natural phenol, to create a single chemical entity with potentially synergistic or multi-target effects. mdpi.commdpi.commdpi.com

One notable area of research has been the synthesis of hybrids combining (5Z,9Z)-dienoic acids with triterpenoids like oleanolic acid. mdpi.commdpi.com Oleanolic acid itself possesses anticancer properties, and the resulting hybrid molecules have demonstrated high cytotoxic activity against various tumor cell lines. mdpi.com For example, (5Z,9Z)-14-[(3,28-dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid, a hybrid of a C14 dienoic acid and oleanolic acid, was found to be a potent inducer of apoptosis and an inhibitor of human topoisomerase I. mdpi.com The strategy aims to combine the topoisomerase-inhibiting action of the diene moiety with the immunoregulatory and cytotoxic effects of the steroid component. mdpi.com

Other hybrid structures have been synthesized by linking the dienoic acid to molecules like vanillin (B372448). mdpi.com The esterification of (5Z,9Z)-eicosa-5,9-dienoic acid with vanillin yielded a hybrid compound that leverages the known antioxidant and antimicrobial properties of vanillin derivatives. mdpi.com These studies underscore the versatility of the (5Z,9Z)-dienoic acid scaffold as a building block for developing novel therapeutic agents with enhanced or broadened activity profiles.

Selectivity Indices for Therapeutic vs. Normal Cells

A critical aspect of developing any anticancer agent is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. SAR studies on (5Z,9Z)-dienoic acid analogues have included assessments of their cytotoxicity against both cancer cell lines and normal cell lines to determine their therapeutic window.

Hybrid molecules, in particular, have been evaluated for their selective cytotoxicity. For instance, a hybrid of oleanolic acid and (5Z,9Z)-tetradeca-5,9-dienoic acid was tested against several human cancer cell lines of hematological origin (Jurkat, K562, U937, HL-60) and against normal human embryonic kidney cells (HEK293). mdpi.comnih.gov One of the most active compounds showed potent cytotoxicity against the cancer lines, with IC₅₀ values as low as 2.8 µM, while exhibiting significantly lower toxicity toward the normal HEK293 cells (IC₅₀ = 26.17 µM). mdpi.comnih.gov This indicates a degree of selectivity for cancer cells. Similarly, other studies have used normal fibroblast cell lines as a benchmark to evaluate the specificity of the cytotoxic effects. nih.gov

The table below presents the cytotoxic activity (IC₅₀) of a representative oleanolic acid-dienoic acid hybrid, demonstrating its differential effect on cancerous versus normal cells.

Table 1: Cytotoxic Activity (IC₅₀, µM) of a Hybrid Molecule (Compound 9a) Based on Oleanolic Acid and (5Z,9Z)-tetradeca-5,9-dienoic Acid Data sourced from multiple studies. mdpi.comnih.gov

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| Jurkat | T-cell Leukemia (Cancer) | 4.5 |

| K562 | Chronic Myelogenous Leukemia (Cancer) | 3.1 |

| U937 | Histiocytic Lymphoma (Cancer) | 2.8 |

| HEK293 | Human Embryonic Kidney (Normal) | 26.17 |

This differential activity is a key finding, suggesting that these compounds may have a favorable therapeutic index, a crucial characteristic for potential anticancer drug candidates.

Advanced Analytical Techniques for Characterization and Detection in Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the structural framework of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly vital for identifying the specific functional groups and connectivity of (5Z,9Z)-octadeca-5,9-dienoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fatty acids. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For (5Z,9Z)-octadeca-5,9-dienoic acid, the ¹H NMR spectrum exhibits several characteristic signals. nih.gov The olefinic protons (–CH=CH–) of the two non-conjugated double bonds typically appear as a multiplet in the region of 5.3-5.4 ppm. mdpi.com A key diagnostic signal for polyunsaturated fatty acids with methylene-interrupted double bonds is the peak for the bis-allylic protons (–CH=CH–CH₂ –CH=CH–). aocs.org This signal is found at approximately 2.7-2.8 ppm. mdpi.com The allylic protons, which are adjacent to a single double bond (–CH₂ –CH=CH–), resonate around 2.0-2.1 ppm. mdpi.com Other signals include the triplet for the terminal methyl group (CH₃) near 0.9 ppm and the methylene (B1212753) protons (–CH₂) of the long aliphatic chain, which produce a dense signal between 1.2 and 1.4 ppm. nih.govmdpi.com

The ¹³C NMR spectrum provides complementary information. The carboxyl carbon (C1) is the most deshielded, appearing around 179-180 ppm. The olefinic carbons (C5, C6, C9, C10) resonate in the range of 128-131 ppm. The bis-allylic carbon (C8) is characteristically found at a higher field, around 25.5 ppm, which confirms the cis geometry of the double bonds. koreascience.kr The remaining methylene carbons of the aliphatic chain appear at various shifts between 22 and 35 ppm.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for (5Z,9Z)-octadeca-5,9-dienoic acid

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 (COOH) | ~11-12 (broad s) | ~179-180 |

| 2 (α-CH₂) | ~2.35 (t) | ~34 |

| 3 (β-CH₂) | ~1.63 (quint) | ~24.5 |

| 4 (Allylic) | ~2.05 (m) | ~26.5 |

| 5, 6 (Olefinic) | ~5.35 (m) | ~128-130 |

| 7 (Allylic) | ~2.05 (m) | ~27.2 |

| 8 (Bis-allylic) | ~2.77 (t) | ~25.6 |

| 9, 10 (Olefinic) | ~5.35 (m) | ~128-130 |

| 11-17 (Aliphatic CH₂) | ~1.3 (m) | ~22-32 |

| 18 (Terminal CH₃) | ~0.89 (t) | ~14 |

Note: Data are predictive and based on values for structurally similar non-conjugated fatty acids like linoleic acid. nih.govmdpi.comaocs.orgaocs.org Chemical shifts can vary based on the solvent and experimental conditions. preprints.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is highly effective for identifying the functional groups present in a compound.

The IR spectrum of (5Z,9Z)-octadeca-5,9-dienoic acid displays several characteristic absorption bands. The carboxylic acid group gives rise to a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching signals. msu.edulibretexts.org The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak in the region of 1700–1730 cm⁻¹. msu.edupressbooks.pub

The presence of the two cis-alkene groups is also confirmed by specific IR bands. A weak C=C stretching absorption occurs around 1640-1680 cm⁻¹. libretexts.org The stretching vibration of the vinylic C-H bonds (=C-H) is typically observed as a medium intensity band just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). uc.edumasterorganicchemistry.com The =C-H bending vibration (out-of-plane) for cis-disubstituted alkenes gives a characteristic absorption in the 650-700 cm⁻¹ region. libretexts.org

Interactive Table 2: Characteristic IR Absorption Bands for (5Z,9Z)-octadeca-5,9-dienoic acid

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 3300–2500 | Broad, Strong |

| Alkane C-H | C–H Stretch | 3000–2850 | Strong |

| Alkene C-H | =C–H Stretch | 3100–3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1730–1700 | Strong |

| Alkene | C=C Stretch | ~1655 | Weak to Medium |

| Methylene/Methyl | C–H Bend | 1470–1375 | Medium |

| Carboxylic Acid | C–O Stretch | 1320–1210 | Medium |

| cis-Alkene | =C–H Bend | 700–650 | Strong, Broad |

Note: Frequencies are typical values for the specified functional groups. msu.edulibretexts.orguc.edu

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For (5Z,9Z)-octadeca-5,9-dienoic acid (C₁₈H₃₂O₂), the calculated monoisotopic mass is 280.24023 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This level of precision is critical for the confident identification of the compound in complex mixtures.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of intact biomolecules like fatty acids with minimal fragmentation.

Electrospray Ionization (ESI) is commonly coupled with liquid chromatography (LC) and is particularly effective for analyzing fatty acids. In negative ion mode, (5Z,9Z)-octadeca-5,9-dienoic acid readily deprotonates to form the [M-H]⁻ ion at m/z 279.2. mdpi.com Tandem mass spectrometry (MS/MS) can then be performed on this precursor ion to induce fragmentation, which helps in locating the double bonds, although this is more complex for non-conjugated systems compared to their conjugated isomers. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a high-throughput technique often used for profiling lipids directly from simple mixtures or even from tissue sections (MALDI Imaging). mdpi.comsemanticscholar.org In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization. Fatty acids are often detected as cationized adducts, such as the sodium adduct [M+Na]⁺ at m/z 303.2. nih.gov When coupled with a tandem TOF analyzer (TOF/TOF), MALDI can be used for structural analysis of selected precursor ions, providing fragmentation data that aids in identification. nih.govnih.gov

(5Z,9Z)-octadeca-5,9-dienoic acid is often incorporated into the structure of phospholipids (B1166683), which are major components of cell membranes. Mass spectrometry is the primary tool for characterizing these complex lipids. nih.gov

Using ESI-MS/MS, it is possible to identify phospholipids containing the (5Z,9Z)-octadeca-5,9-dienoyl acyl chain. nih.gov In positive ion mode, fragmentation patterns often reveal the polar head group of the phospholipid (e.g., phosphocholine (B91661) or phosphoethanolamine). nih.gov In negative ion mode, fragmentation typically yields information about the constituent fatty acids at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. nih.gov The detection of a fragment ion corresponding to deprotonated (5Z,9Z)-octadeca-5,9-dienoic acid (m/z 279.2) in the MS/MS spectrum confirms its presence within the phospholipid structure. This detailed analysis allows for the identification of specific molecular species, such as 1-palmitoyl-2-(5Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine.

MALDI imaging mass spectrometry further allows for the visualization of the spatial distribution of these specific phospholipid species within biological tissues, providing critical insights into their localized biological roles. mdpi.comnii.ac.jp

Chromatographic Techniques (Implicitly used with MS for separation and purification in synthesis and analysis)

Chromatographic methods, particularly when coupled with mass spectrometry (MS), are fundamental in the study of fatty acids like (5Z,9Z)-octadeca-5,9-dienoic acid. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of complex biological samples to identify and quantify various fatty acids. In the context of analyzing plant extracts or biological tissues, GC-MS allows for the separation of individual fatty acids from a mixture, followed by their identification based on their mass spectra. f1000research.comrjptonline.org For instance, the analysis of various plant and animal-based samples has successfully identified numerous fatty acids, including isomers of octadecadienoic acid, demonstrating the utility of GC-MS in lipidomics. f1000research.comrjptonline.orgijpras.com

In synthetic organic chemistry, chromatographic techniques are indispensable for the purification of target molecules. The synthesis of labeled fatty acids, including isomers of octadecadienoic acid for metabolic studies, often involves multiple steps, with purification after each step being critical to ensure high chemical and isomeric purity. nih.gov While specific protocols for (5Z,9Z)-octadeca-5,9-dienoic acid are proprietary to research labs and manufacturers, the principles of using techniques like column chromatography and preparative high-performance liquid chromatography (HPLC) are standard in the field to isolate the desired product from starting materials, by-products, and isomers. The coupling of these chromatographic methods with mass spectrometry provides an accurate means of confirming the molecular weight and structure of the purified compound.

Cell-Based Assays for Mechanistic Investigations

To understand the biological effects of (5Z,9Z)-octadeca-5,9-dienoic acid, researchers employ a variety of cell-based assays. These in vitro methods provide insights into the cellular processes modulated by the compound, such as apoptosis and signal transduction pathways.

Flow cytometry is a cornerstone technique for the quantitative analysis of apoptosis, or programmed cell death. bio-rad-antibodies.comnih.gov This method allows for the rapid, single-cell analysis of multiple apoptotic markers simultaneously. nih.gov Key events in apoptosis that can be measured by flow cytometry include the externalization of phosphatidylserine (B164497) on the cell membrane (detected by Annexin V staining), changes in mitochondrial membrane potential, activation of caspases, and DNA fragmentation. bio-rad-antibodies.comkumc.edunih.gov

Fluorescence microscopy complements flow cytometry by providing visual evidence of apoptotic events and changes in mitochondrial morphology and function within cells. Research on hybrid molecules containing a 5Z,9Z-dienoic acid moiety has demonstrated their ability to induce apoptosis in various cancer cell lines, an effect that can be visualized and quantified using these techniques. nih.gov For example, specific fluorescent dyes can be used to assess the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical component of the intrinsic apoptotic pathway.

Table 1: Common Flow Cytometry and Fluorescence Microscopy Assays for Apoptosis

| Assay Type | Parameter Measured | Typical Dyes/Reagents | Technique |

| Membrane Integrity | Distinguishes live, apoptotic, and necrotic cells | Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD) | Flow Cytometry |

| Phosphatidylserine Externalization | Early apoptotic event | Annexin V conjugated to a fluorophore (e.g., FITC, PE) | Flow Cytometry, Fluorescence Microscopy |

| Mitochondrial Membrane Potential | Mitochondrial depolarization | JC-1, TMRE, TMRM | Flow Cytometry, Fluorescence Microscopy |

| Caspase Activation | Activity of key apoptotic enzymes (e.g., Caspase-3, -8, -9) | Fluorogenic caspase substrates (e.g., FLICA) | Flow Cytometry |

| DNA Fragmentation | Late apoptotic event | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay | Flow Cytometry, Fluorescence Microscopy |

To dissect the complex signaling networks that (5Z,9Z)-octadeca-5,9-dienoic acid may influence, researchers can utilize multiplex assay technologies, such as the Luminex xMAP platform. These bead-based assays allow for the simultaneous measurement of multiple protein analytes in a small sample volume, providing a comprehensive snapshot of signaling pathway activation.

A study investigating synthetic analogs of natural (5Z,9Z)-diene acids employed a multiplex magnetic bead kit to quantify the phosphorylation status and levels of key proteins involved in apoptosis. nih.gov This approach enables the analysis of multiple nodes within a signaling cascade in a single experiment, offering a significant advantage over traditional methods like Western blotting that typically assess one protein at a time. The ability to measure a panel of analytes simultaneously provides a more holistic view of the compound's impact on cellular signaling.

Table 2: Example of a Multiplex Apoptosis Panel for Signaling Pathway Analysis

| Analyte | Function in Apoptosis Signaling |

| AKT/PKB (S473) | Survival signaling, inhibits apoptosis |

| BAD (S112) | Pro-apoptotic, phosphorylation leads to inactivation |

| BCL-2 (S70) | Anti-apoptotic, phosphorylation can inactivate |

| Activated Caspase-8 | Initiator caspase in the extrinsic pathway |

| Activated Caspase-9 | Initiator caspase in the intrinsic pathway |

| JNK/SAPK1 (T183/Y185) | Stress-activated kinase, can promote apoptosis |

| p53 (S46) | Tumor suppressor, induces apoptosis |

| This table is based on the analytes included in the MILLIPLEX® 7-plex Early Apoptosis Magnetic Bead Kit as used in a study on (5Z,9Z)-diene acid analogs. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5Z,9Z)-octadeca-5,9-dienoic acid with high stereochemical purity?

- Methodological Answer : Synthesis of conjugated dienoic acids like (5Z,9Z)-octadeca-5,9-dienoic acid often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to position double bonds with Z-configuration. For stereochemical control, use chiral ligands (e.g., BINAP) and optimize reaction conditions (temperature, solvent polarity) to minimize isomerization. Purification via silver-ion chromatography can separate stereoisomers, as silver ions selectively complex with double bonds .

Q. Which analytical techniques are most effective for characterizing the double bond positions in (5Z,9Z)-octadeca-5,9-dienoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and NOESY, can identify coupling patterns and spatial proximity of protons around the double bonds. Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) enhances volatility and resolution. Infrared (IR) spectroscopy detects cis/trans configurations via absorption bands at ~720 cm⁻¹ (cis) or ~970 cm⁻¹ (trans). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How should researchers assess the purity and stability of (5Z,9Z)-octadeca-5,9-dienoic acid under experimental storage conditions?

- Methodological Answer : Perform accelerated stability studies using High-Performance Liquid Chromatography (HPLC) with UV detection (205–210 nm for conjugated dienes). Monitor oxidation by quantifying peroxide value (PV) via iodometric titration. Store samples under inert gas (argon/nitrogen) at −80°C in amber vials to prevent auto-oxidation. Include antioxidants (e.g., BHT) in lipid matrices to prolong stability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of (5Z,9Z)-octadeca-5,9-dienoic acid in mammalian cell cultures?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic incorporation into phospholipids or β-oxidation pathways. Combine Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-resolved metabolomics (SIRM) to quantify labeled intermediates. Employ gene knockout models (e.g., CRISPR/Cas9) of elongases (ELOVL) or desaturases (FADS2) to identify rate-limiting enzymes .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of (5Z,9Z)-octadeca-5,9-dienoic acid across different studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, lipid solubility, or assay endpoints). Use standardized protocols (e.g., OECD guidelines) for in vitro toxicity or anti-inflammatory assays. Validate findings with orthogonal methods: compare lipidomic profiles (LC-MS) with transcriptomic data (RNA-seq) to link bioactivity to molecular pathways .

Q. How can computational modeling predict the interaction of (5Z,9Z)-octadeca-5,9-dienoic acid with membrane-bound receptors (e.g., GPR120)?

- Methodological Answer : Perform molecular docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target receptors. Parameterize force fields (CHARMM36) to account for lipid flexibility. Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (ka, kd) and affinity (KD). Cross-reference with mutagenesis studies to identify critical receptor residues .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。